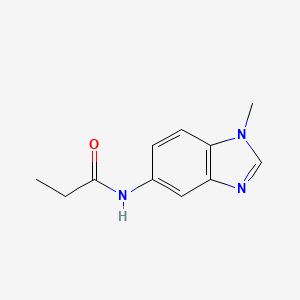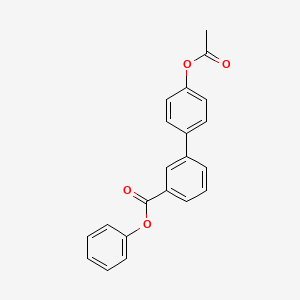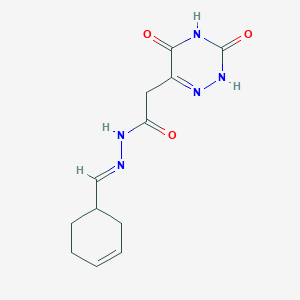
N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)propanamide is not fully understood. However, it has been suggested that it exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in nucleic acid synthesis. It has also been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
N-(1-methyl-1H-benzimidazol-5-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has also been shown to have high stability and solubility in various solvents. However, it has some limitations as well. It is relatively expensive compared to other compounds, and its mechanism of action and physiological effects are not fully understood.
未来方向
There are several future directions for the research on N-(1-methyl-1H-benzimidazol-5-yl)propanamide. One of the most promising directions is the development of its derivatives with improved activity and selectivity. Another direction is the investigation of its potential use as a fluorescent probe for imaging applications. Moreover, the investigation of its potential use as a ligand in metal complexes for catalytic applications is also an interesting direction for future research.
Conclusion
In conclusion, this compound is a benzimidazole derivative that has gained significant interest in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. It has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the development of its derivatives with improved activity and selectivity, investigation of its potential use as a fluorescent probe for imaging applications, and investigation of its potential use as a ligand in metal complexes for catalytic applications.
合成方法
N-(1-methyl-1H-benzimidazol-5-yl)propanamide can be synthesized using different methods. One of the most common methods is the reaction of 1-methyl-1H-benzimidazole with 3-chloropropanoic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound and potassium chloride as a byproduct. Other methods involve the use of different starting materials and reagents.
科学研究应用
N-(1-methyl-1H-benzimidazol-5-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for imaging applications. Moreover, it has been investigated for its potential use as a ligand in metal complexes for catalytic applications.
属性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-11(15)13-8-4-5-10-9(6-8)12-7-14(10)2/h4-7H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPCHJGLTHQFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)


![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5769900.png)